Norethisterone oxime, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is primarily used in the field of medicine, particularly in hormonal therapies.
Vorbereitungsmethoden
The synthesis of Norethisterone Oxime involves several steps, starting from the precursor compound Norethisterone. The oxime formation typically involves the reaction of Norethisterone with hydroxylamine hydrochloride under basic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Norethisterone Oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydroxylamine hydrochloride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Norethisterone Oxime has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in hormonal therapies, particularly in contraceptives and hormone replacement therapies.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
Norethisterone Oxime exerts its effects by interacting with hormone receptors in the body. It acts as a progestin, mimicking the effects of the natural hormone progesterone. This interaction regulates various physiological processes, including the menstrual cycle and pregnancy .
Vergleich Mit ähnlichen Verbindungen
Norethisterone Oxime is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Norethisterone: The precursor compound, which lacks the oxime group.
Norethisterone Acetate: A derivative with an acetate group, used in similar hormonal therapies.
Levonorgestrel: Another synthetic progestin with a different chemical structure but similar biological activity
Eigenschaften
Molekularformel |
C20H27NO2 |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(3Z,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14-/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
CACLDHHVRLSJEY-JKBURXNLSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Synonyme |
norethindrone-3-oxime norethisterone-3-oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.